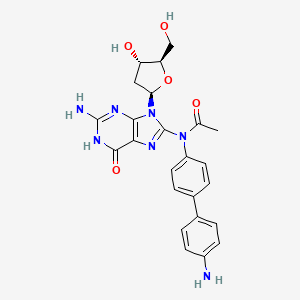
Guanosine, 8-(acetyl(4'-amino(1,1'-biphenyl)-4-yl)amino)-2'-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- is a complex organic compound that combines the structural elements of guanosine and biphenyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- typically involves multiple steps. The process begins with the acetylation of 4’-amino(1,1’-biphenyl)-4-yl)amine, followed by its coupling with 2’-deoxyguanosine. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and development.
化学反応の分析
Types of Reactions
Guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the biphenyl moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
Guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in DNA and RNA interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-Aminobiphenyl: Known for its carcinogenic properties and used in the synthesis of dyes and rubber antioxidants.
2’-Deoxyguanosine: A nucleoside component of DNA, involved in various biological processes.
Uniqueness
Guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- is unique due to its combined structural features of guanosine and biphenyl, which confer distinct chemical and biological properties. Its ability to interact with DNA and potential therapeutic applications set it apart from other similar compounds.
特性
CAS番号 |
82682-89-1 |
|---|---|
分子式 |
C24H25N7O5 |
分子量 |
491.5 g/mol |
IUPAC名 |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-[4-(4-aminophenyl)phenyl]acetamide |
InChI |
InChI=1S/C24H25N7O5/c1-12(33)30(16-8-4-14(5-9-16)13-2-6-15(25)7-3-13)24-27-20-21(28-23(26)29-22(20)35)31(24)19-10-17(34)18(11-32)36-19/h2-9,17-19,32,34H,10-11,25H2,1H3,(H3,26,28,29,35)/t17-,18+,19+/m0/s1 |
InChIキー |
AHBQGNZJQFIGBI-IPMKNSEASA-N |
異性体SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)N)C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)N)C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


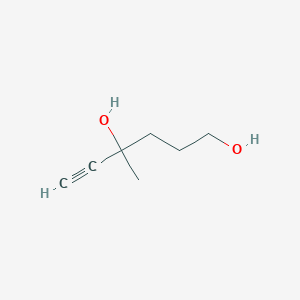
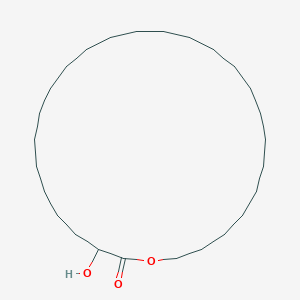
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)

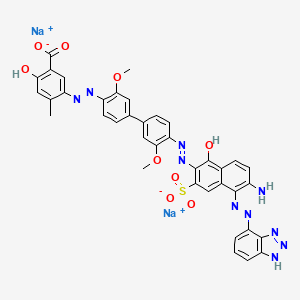

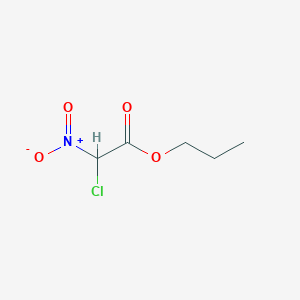
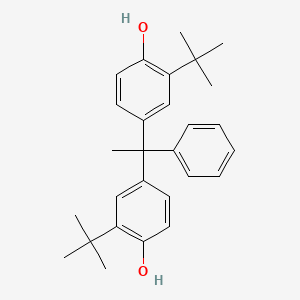

![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)

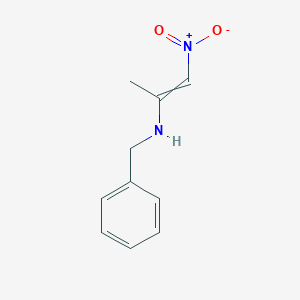
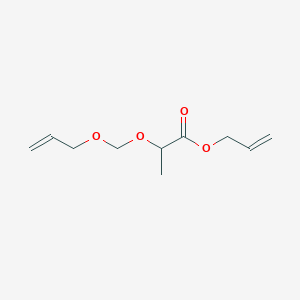
![4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14413899.png)
